1-[(4-chlorobenzyl)sulfonyl]-N-(2-ethylphenyl)piperidine-3-carboxamide
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Overview
Description
1-[(4-CHLOROPHENYL)METHANESULFONYL]-N-(2-ETHYLPHENYL)PIPERIDINE-3-CARBOXAMIDE is a complex organic compound with a molecular formula of C22H27ClN2O3S. This compound is characterized by the presence of a piperidine ring, a chlorophenyl group, and a methanesulfonyl group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 1-[(4-CHLOROPHENYL)METHANESULFONYL]-N-(2-ETHYLPHENYL)PIPERIDINE-3-CARBOXAMIDE typically involves multiple steps:
Formation of the Chlorophenylmethanesulfonyl Chloride: This is achieved by reacting 4-chlorobenzyl chloride with sulfur dioxide and chlorine gas.
Coupling with Piperidine: The chlorophenylmethanesulfonyl chloride is then reacted with piperidine under basic conditions to form the intermediate compound.
Introduction of the Carboxamide Group: The intermediate is further reacted with 2-ethylphenyl isocyanate to introduce the carboxamide group, resulting in the final product.
Industrial production methods often involve optimizing these steps to increase yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
1-[(4-CHLOROPHENYL)METHANESULFONYL]-N-(2-ETHYLPHENYL)PIPERIDINE-3-CARBOXAMIDE undergoes various chemical reactions:
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where the chlorine atom is replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide .
Scientific Research Applications
1-[(4-CHLOROPHENYL)METHANESULFONYL]-N-(2-ETHYLPHENYL)PIPERIDINE-3-CARBOXAMIDE has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-[(4-CHLOROPHENYL)METHANESULFONYL]-N-(2-ETHYLPHENYL)PIPERIDINE-3-CARBOXAMIDE involves its interaction with specific molecular targets:
Comparison with Similar Compounds
1-[(4-CHLOROPHENYL)METHANESULFONYL]-N-(2-ETHYLPHENYL)PIPERIDINE-3-CARBOXAMIDE can be compared with similar compounds such as:
1-[(4-CHLOROPHENYL)METHANESULFONYL]-N-(2,4,6-TRIMETHYLPHENYL)PIPERIDINE-4-CARBOXAMIDE: This compound has a similar structure but with different substituents on the phenyl ring, leading to variations in its chemical properties and applications.
4-Chlorophenylmethanesulfonyl Chloride: This is a precursor in the synthesis of the target compound and shares some chemical reactivity.
The uniqueness of 1-[(4-CHLOROPHENYL)METHANESULFONYL]-N-(2-ETHYLPHENYL)PIPERIDINE-3-CARBOXAMIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C21H25ClN2O3S |
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Molecular Weight |
421.0 g/mol |
IUPAC Name |
1-[(4-chlorophenyl)methylsulfonyl]-N-(2-ethylphenyl)piperidine-3-carboxamide |
InChI |
InChI=1S/C21H25ClN2O3S/c1-2-17-6-3-4-8-20(17)23-21(25)18-7-5-13-24(14-18)28(26,27)15-16-9-11-19(22)12-10-16/h3-4,6,8-12,18H,2,5,7,13-15H2,1H3,(H,23,25) |
InChI Key |
NDJSXQLRNNUTJR-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)C2CCCN(C2)S(=O)(=O)CC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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